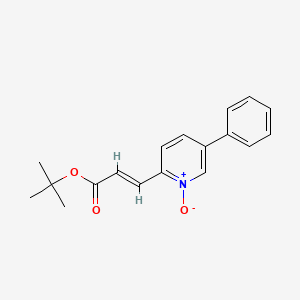

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide

Description

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

tert-butyl (E)-3-(1-oxido-5-phenylpyridin-1-ium-2-yl)prop-2-enoate |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)22-17(20)12-11-16-10-9-15(13-19(16)21)14-7-5-4-6-8-14/h4-13H,1-3H3/b12-11+ |

InChI Key |

AQXWIOWSVXZTGK-VAWYXSNFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 5-Phenylpyridine 1-oxide serves as the core heterocyclic scaffold.

- The 3-(tert-butoxy)-3-oxoprop-1-en-1-yl substituent is typically introduced via acylation or condensation reactions involving tert-butyl-protected β-ketoesters or equivalent electrophilic species.

Reaction Environment

- Reactions are conducted under inert atmosphere (nitrogen or argon) to avoid moisture and air-sensitive side reactions.

- Dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to maintain anhydrous conditions.

- Temperature control is critical, often starting at 0 °C and allowing gradual warming to room temperature or elevated temperatures as required.

Detailed Preparation Methods

Method A: Acylation of Pyridine N-Oxide

- Step 1: Activation of the acylating agent (e.g., acyl chloride) in the presence of a base such as triethylamine.

- Step 2: Addition of 5-phenylpyridine 1-oxide to the activated acylating agent solution at 0 °C.

- Step 3: Stirring at room temperature for 30 minutes under nitrogen.

- Step 4: Quenching with saturated aqueous sodium bicarbonate, followed by extraction with DCM.

- Step 5: Washing organic layers with brine, drying over sodium sulfate, and purification by flash chromatography.

This method effectively introduces the 3-oxoprop-1-en-1-yl moiety onto the pyridine N-oxide ring with tert-butoxy protection achieved through the choice of acylating reagent.

Method B: Weinreb Amide Route

- Step 1: Synthesis of a Weinreb amide intermediate by reacting N,O-dimethylhydroxylamine hydrochloride with the corresponding carboxylic acid in the presence of triethylamine in dry DCM at 0 °C.

- Step 2: After stirring and workup, the crude Weinreb amide is obtained without further purification.

- Step 3: Conversion of the Weinreb amide to the desired ketone intermediate by reaction with a suitable organometallic reagent.

- Step 4: Subsequent transformation to the oxime ester or enone derivative analogous to the target compound.

This route allows for greater control over the ketone functionality and facilitates the installation of the tert-butoxy group via the appropriate protecting group strategy.

Method C: Catalytic Coupling

- Step 1: Reaction of a ketone precursor with a primary alcohol in the presence of a catalyst such as [Cp*IrCl2]2 and a base like KOH at elevated temperature (110 °C) under nitrogen.

- Step 2: Workup involving aqueous extraction and acid wash, followed by drying and purification.

- Step 3: Final oxime ester or enone formation through subsequent steps similar to Method A.

This method is useful when direct coupling of precursors is preferred, leveraging catalytic activation to form the enone moiety with tert-butoxy protection.

Method D: Grignard Addition to Acid Chloride

- Step 1: Preparation of acid chloride in dry THF under nitrogen at low temperature (-78 °C).

- Step 2: Dropwise addition of Grignard reagent to the acid chloride solution.

- Step 3: Quenching and workup to isolate the ketone intermediate.

- Step 4: Conversion to the target compound via oxidation or further functional group manipulation.

This classical organometallic approach is applicable for the synthesis of the ketone intermediate, which upon further oxidation or condensation yields the target enone structure.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| A | Acyl chloride, triethylamine | DCM (0.5 M) | 0 °C to RT | 0.5 h | 70-90 | Requires inert atmosphere, flash chromatography purification |

| B | N,O-dimethylhydroxylamine HCl, triethylamine, carboxylic acid | DCM (0.25 M) | 0 °C to RT | 3 h | 65-85 | Weinreb amide intermediate, multi-step |

| C | Ketone, primary alcohol, [Cp*IrCl2]2, KOH | Sealed flask | 110 °C | 1 h | 60-80 | Catalytic, high temperature, inert atmosphere |

| D | Acid chloride, Grignard reagent | THF (0.5 M) | -78 °C to RT | Variable | 75-90 | Low temperature addition, organometallic chemistry |

Research Findings and Analytical Data

- The regioselectivity of acylation on pyridine N-oxide favors the 2-position, facilitating the selective introduction of the 3-oxoprop-1-en-1-yl substituent.

- The tert-butoxy group serves as a protecting group, stabilizing the enone functionality during synthesis and enabling subsequent deprotection if required.

- Purification by flash chromatography on silica gel is standard to isolate the pure compound.

- Characterization by NMR, IR, and mass spectrometry confirms the structure, with typical signals for the pyridine N-oxide, tert-butoxy group, and α,β-unsaturated ketone.

Chemical Reactions Analysis

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide undergoes various types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the tert-butoxy group can be replaced with other functional groups under appropriate conditions.

Scientific Research Applications

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including azoles.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural features.

Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signaling pathways in biological systems.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : The N-oxide group in the target compound increases electrophilicity at the pyridine ring’s 2- and 4-positions, enabling regioselective functionalization. This contrasts with methoxy or bromo substituents in compounds, which direct electrophiles to meta/para positions .

- Steric Considerations : The tert-butoxy ester balances solubility and reactivity better than bulkier TBS groups, making it preferable for synthetic modifications .

- Biological Relevance : Pyridine N-oxides () and pyridazines () are prominent in medicinal chemistry, suggesting the target compound could be optimized for similar applications with its unique substituent combination .

Biological Activity

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide, also known as lacidipine (CAS No. 103890-78-4), is a compound with notable biological activities, particularly in the context of cancer therapeutics and oxidative phosphorylation inhibition. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

Lacidipine is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H33NO6 |

| Molecular Weight | 455.54 g/mol |

| InChI Key | GKQPCPXONLDCMU-CCEZHUSRSA-N |

| Log P (octanol-water) | 4.16 |

| Solubility | Poorly soluble |

These properties indicate a complex structure with moderate hydrophobicity, which influences its biological interactions and pharmacokinetics.

Lacidipine exhibits its biological effects primarily through the inhibition of oxidative phosphorylation (OXPHOS). It has been shown to disrupt electron transport in mitochondria, leading to increased intracellular reactive oxygen species (ROS) levels. This mechanism is particularly relevant in cancer biology, where OXPHOS inhibitors can induce apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that lacidipine has significant anticancer properties. In a study involving ovarian cancer cell lines (ID8 and OVCAR5), lacidipine was found to decrease cell viability significantly while increasing ROS levels, indicating its potential as an OXPHOS inhibitor .

Case Study: Ovarian Cancer Cell Lines

- Cell Lines Tested: ID8, OVCAR5

- Outcome: Statistically significant inhibition of cell viability.

- Mechanism: Increased intracellular oxygen radicals leading to apoptosis.

Cytotoxicity

The cytotoxic effects of lacidipine have been compared to other compounds with similar structures. For instance, derivatives of pyrimidines and purines that share structural similarities with lacidipine have shown high cytotoxicity against various tumor cell lines . This suggests that the structural features of lacidipine may enhance its efficacy as a cytotoxic agent.

Inhibition of Enzymatic Activity

Lacidipine has been identified as an inhibitor of multiple cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This inhibition can lead to significant drug-drug interactions, impacting the metabolism of co-administered drugs .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of lacidipine:

- Oxidative Stress Induction : Lacidipine increases oxidative stress markers in treated cells.

- Enzyme Inhibition : It inhibits key metabolic enzymes involved in drug metabolism.

- Potential Synergistic Effects : Studies suggest that combining lacidipine with other therapeutic agents may enhance its anticancer effects .

Q & A

Basic Question

- 1H/13C NMR : Focus on the enone system (δ 6.5–7.5 ppm for vinyl protons; δ 160–170 ppm for carbonyl carbons). The pyridine N-oxide shifts aromatic protons downfield (~δ 8.5–9.0 ppm) .

- IR Spectroscopy : Confirm the ester C=O stretch (~1720 cm⁻¹) and N-oxide absorption (~1250–1300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.

Troubleshooting : If signals overlap (e.g., tert-butyl protons), use DEPT-135 or 2D NMR (HSQC, HMBC) .

How does the tert-butoxy group impact hydrolytic stability, and how can degradation pathways be mitigated?

Advanced Question

The tert-butoxy group enhances steric hindrance, delaying hydrolysis under neutral conditions. However, in acidic or basic environments:

- Acidic hydrolysis : tert-Butyl cleavage via SN1 mechanism (evidenced by tert-butanol byproduct).

- Basic hydrolysis : Ester saponification to carboxylic acid.

Mitigation : - Use anhydrous conditions during synthesis/storage.

- Avoid protic solvents (e.g., methanol) in reactions. Stability data from tert-butoxycarbonyl (Boc) analogs suggest a half-life >24 hours at pH 7 .

What computational approaches predict the electronic effects of the pyridine N-oxide moiety in coordination chemistry?

Advanced Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The N-oxide group increases electron density on the pyridine ring, enhancing metal-binding affinity .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of negative charge (e.g., N-oxide oxygen) for ligand design.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., DMSO vs. water).

How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

Data Contradiction Analysis

Common causes and solutions:

- Solvent effects : Simulate shifts using implicit solvent models (e.g., PCM in Gaussian).

- Tautomerism : Check for keto-enol equilibria in the enone system via variable-temperature NMR.

- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Example : If the tert-butyl signal splits, consider diastereomer formation during esterification and re-optimize reaction stereochemistry .

What methodologies assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Question

The enone system and N-oxide may interfere with metal catalysts. Recommended steps:

Protection : Temporarily reduce the N-oxide to pyridine using PCl2.

Coupling : Perform Suzuki reaction with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O).

Re-oxidation : Restore the N-oxide post-coupling.

Optimization : Monitor reaction progress via LC-MS; adjust ligand-to-metal ratios if side products arise .

How does the compound’s photophysical behavior correlate with its conjugated enone-N-oxide system?

Advanced Question

- UV-Vis Spectroscopy : The enone-pyridine N-oxide conjugation typically shows λmax ~300–350 nm (π→π* transitions).

- Fluorescence Quenching : The N-oxide may introduce non-radiative decay pathways. Compare with non-oxidized analogs .

- TD-DFT Calculations : Predict excited-state behavior and compare with experimental spectra.

What strategies validate purity for publications, particularly when HPLC shows a single peak but NMR suggests impurities?

Q. Methodological Guidance

- Orthogonal Analytical Techniques :

- HPLC-MS : Detect low-abundance impurities with m/z differences.

- Ion Chromatography : Identify inorganic residues (e.g., leftover tert-butyl chloride).

- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values.

Case Study : A single HPLC peak with split NMR signals may indicate enantiomers; use chiral columns or optical rotation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.